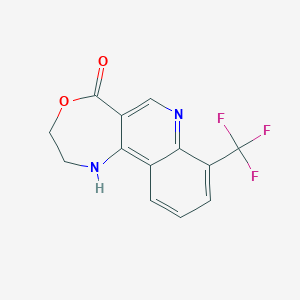
MFCD06641519
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD06641519 is a complex heterocyclic compound that belongs to the class of oxazepinoquinolines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. The structure of this compound includes a quinoline core fused with an oxazepine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06641519 typically involves multiple steps, including cyclization and functional group transformations. One common method involves the use of 2-chloro-3-formyl quinolines as starting materials. These intermediates undergo a sequential cyclization and Buchwald-Hartwig amination to form the desired oxazepinoquinoline structure . The reaction conditions often include the use of microwave irradiation in dioxane, which provides high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions for large-scale production are common strategies in the pharmaceutical industry.
化学反应分析
Types of Reactions
MFCD06641519 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazepine ring or the quinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .
科学研究应用
MFCD06641519 has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antidiabetic agent due to its ability to inhibit alpha-amylase and alpha-glucosidase.
Pharmaceutical Research: It shows promise as an anticancer agent, with studies indicating cytotoxic activity against various cancer cell lines.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and receptor binding.
作用机制
The mechanism of action of MFCD06641519 involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to the inhibition of enzymes like alpha-amylase and alpha-glucosidase, which play a role in carbohydrate metabolism . The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
Benzoxazepinoquinolines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Fluoroquinolines: These compounds contain fluorine atoms and exhibit a range of biological activities, including antibacterial and antiviral properties.
Uniqueness
MFCD06641519 is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable candidate for drug development, as it can potentially improve the pharmacokinetic properties of therapeutic agents .
属性
分子式 |
C13H9F3N2O2 |
|---|---|
分子量 |
282.22 g/mol |
IUPAC 名称 |
8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-2-7-10-8(6-18-11(7)9)12(19)20-5-4-17-10/h1-3,6,17H,4-5H2 |
InChI 键 |
BTASOJHEPWAZSV-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F |
规范 SMILES |
C1COC(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


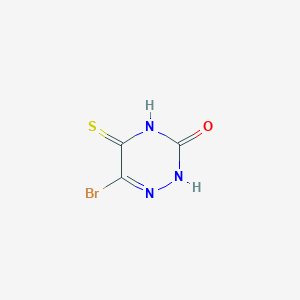
![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
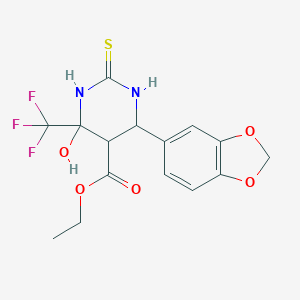
![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)

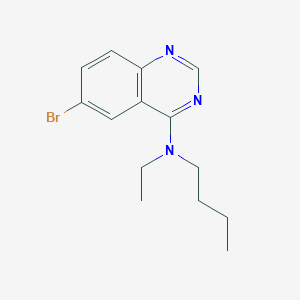
![3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)
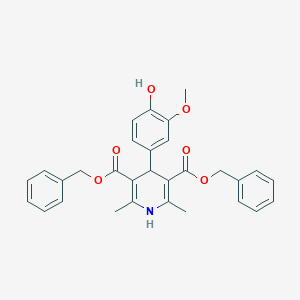
![METHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B255319.png)
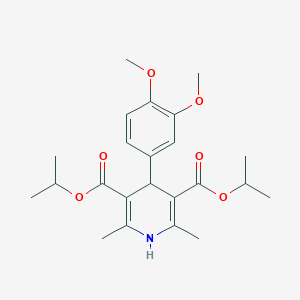
![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255327.png)
![2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B255328.png)


